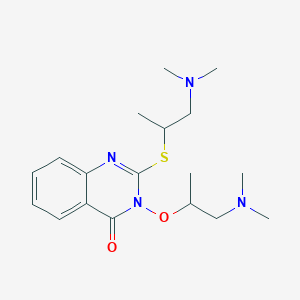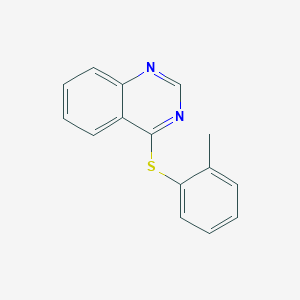
4-(2-Methylphenyl)sulfanylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylphenyl)sulfanylquinazoline is a heterocyclic aromatic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a sulfanyl group attached to the 4-position and a 2-methylphenyl group attached to the sulfanyl group.
Vorbereitungsmethoden
The synthesis of 4-(2-Methylphenyl)sulfanylquinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with 2-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(2-Methylphenyl)sulfanylquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Quinazoline derivatives, including 4-(2-Methylphenyl)sulfanylquinazoline, have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4-(2-Methylphenyl)sulfanylquinazoline involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylphenyl)sulfanylquinazoline can be compared with other quinazoline derivatives, such as:
4-(4-Methylphenyl)sulfanylquinazoline: Similar structure but with a different position of the methyl group on the phenyl ring.
4-(2-Chlorophenyl)sulfanylquinazoline: Contains a chlorine atom instead of a methyl group on the phenyl ring.
4-(2-Methylphenyl)quinazoline: Lacks the sulfanyl group, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
Eigenschaften
CAS-Nummer |
3458-43-3 |
|---|---|
Molekularformel |
C15H12N2S |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-(2-methylphenyl)sulfanylquinazoline |
InChI |
InChI=1S/C15H12N2S/c1-11-6-2-5-9-14(11)18-15-12-7-3-4-8-13(12)16-10-17-15/h2-10H,1H3 |
InChI-Schlüssel |
GBDOQMFRMYJZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14157793.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
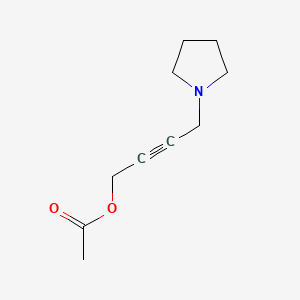
![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
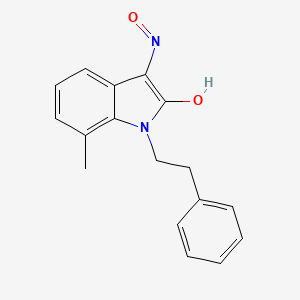
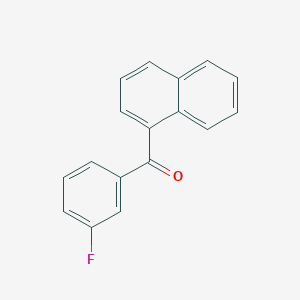
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)
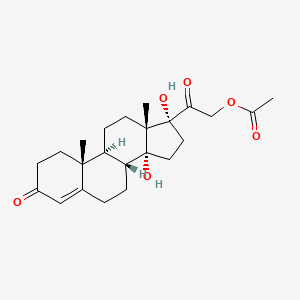
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)

